REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:24]3[C:23]4[CH:22]=[C:21]([C:25]5[CH:26]=[N:27][C:28]6[C:33]([CH:34]=5)=[CH:32][CH:31]=[CH:30][CH:29]=6)[CH:20]=[CH:19][C:18]=4[N:17]=[CH:16][C:15]=3[N:14]([CH3:35])[C:13]2=[O:36])=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4].[C:37]1([CH3:47])[CH:42]=[CH:41][C:40]([S:43]([OH:46])(=[O:45])=[O:44])=[CH:39][CH:38]=1>C(O)=O.CC(C)=O>[S:43]([C:40]1[CH:41]=[CH:42][C:37]([CH3:47])=[CH:38][CH:39]=1)([OH:46])(=[O:45])=[O:44].[CH3:5][C:2]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[C:24]3[C:23]4[CH:22]=[C:21]([C:25]5[CH:26]=[N:27][C:28]6[C:33]([CH:34]=5)=[CH:32][CH:31]=[CH:30][CH:29]=6)[CH:20]=[CH:19][C:18]=4[N:17]=[CH:16][C:15]=3[N:14]([CH3:35])[C:13]2=[O:36])=[CH:10][CH:11]=1)([CH3:1])[C:3]#[N:4] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)C1=CC=C(C=C1)N1C(N(C=2C=NC=3C=CC(=CC3C21)C=2C=NC1=CC=CC=C1C2)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
A further amount of acetone is added
|
Type
|
CUSTOM
|
Details
|
The crystallized product (form A of compound I monotosylate) is collected by centrifugation
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.CC(C#N)(C)C1=CC=C(C=C1)N1C(N(C=2C=NC=3C=CC(=CC3C21)C=2C=NC1=CC=CC=C1C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |